molecular formula C11H16Cl2N2O3S B1393838 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride CAS No. 1185299-64-2

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride

Cat. No.: B1393838
CAS No.: 1185299-64-2
M. Wt: 327.2 g/mol
InChI Key: SZDDFDUHXFLUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves several steps. One common method starts with the preparation of 5-Chloro-2-methoxybenzenesulfonyl chloride, which is then reacted with piperazine to form the desired compound . The reaction conditions typically involve the use of an inert atmosphere and room temperature to ensure the stability of the intermediate and final products . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. This interaction can affect various cellular processes and pathways, making the compound valuable for studying protein function and regulation.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride can be compared with other sulfonyl-containing compounds, such as:

These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The unique combination of the piperazine ring and the sulfonyl chloride group in this compound provides distinct properties and applications, particularly in proteomics research.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S.ClH/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDDFDUHXFLUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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